5beta-Pregnane-11beta,21-diol-3,20-dione

Glucocorticoid receptor binding Steroid A-ring reduction Pre-receptor metabolism

5β-DHB is the essential negative control for glucocorticoid receptor (GR) activation assays. Unlike corticosterone or 5α-DHB which drive robust GR transactivation, 5β-DHB yields zero GR activation due to its A/B cis ring junction, enabling definitive attribution of GR responses to 5α-reductase pathway activity. High purity (≥98%) is mandatory—trace contamination with corticosterone or 5α-DHB produces false-positive GR signals. Also serves as an ideal steroid vehicle control in 11β-HSD2 inhibitor screening, as 5β-DHB does not inhibit 11β-HSD2, unlike its 5α-reduced counterparts. Accurate quantitation in LC-MS/MS steroid metabolomics requires authentic 5β-DHB reference material for peak assignment and calibration curve construction.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
CAS No. 566-01-8
Cat. No. B045648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Pregnane-11beta,21-diol-3,20-dione
CAS566-01-8
Synonyms11β,21-Dihydroxy-5β-pregnane-3,20-dione;  (5R,8S,9S,10S,11S,13S,14S,17S)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O
InChIInChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3/t12-,14+,15+,16-,17+,19-,20+,21+/m1/s1
InChIKeyCTTOFMJLOGMZRN-BBWLNIHDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5beta-Pregnane-11beta,21-diol-3,20-dione (CAS 566-01-8): A 5β-Reduced Corticosterone Metabolite for Steroid Receptor Profiling and Metabolic Pathway Research


5beta-Pregnane-11beta,21-diol-3,20-dione (5β-dihydrocorticosterone, 5β-DHB) is an endogenous 3-oxo-5β-steroid formed from corticosterone by stereospecific NADPH-dependent reduction of the C4-C5 double bond catalyzed by steroid 5β-reductase (AKR1D1) [1]. It belongs to the C21-steroid class (gluco/mineralocorticoid derivatives) and serves as a key intermediate in the irreversible hepatic inactivation pathway of glucocorticoids [2]. Unlike its 5α-epimer (5α-dihydrocorticosterone), the A/B cis ring junction of 5β-DHB produces a bent steroid backbone that fundamentally alters its receptor recognition profile, making it a critical tool for distinguishing 5α- versus 5β-reductase-dependent signaling outcomes in steroid metabolism research.

Why 5beta-Pregnane-11beta,21-diol-3,20-dione Cannot Be Replaced by Its 5α-Epimer or Parent Corticosterone in Glucocorticoid Receptor Studies


The A/B ring junction stereochemistry is the single decisive structural determinant separating 5β-DHB from its closest analogs. Corticosterone (Δ4-ene, flat A-ring), 5α-dihydrocorticosterone (A/B trans), and 5β-dihydrocorticosterone (A/B cis) are isomeric or closely related species that differ only in the saturation state and configuration at C5, yet this subtle change produces a binary functional switch at the glucocorticoid receptor (GR): 5α-reduced metabolites retain significant GR agonist activity comparable to corticosterone, whereas 5β-reduced metabolites are essentially inactive at GR [1]. Furthermore, 5α-reduced steroids selectively inhibit the gatekeeper enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), while 5β-derivatives are devoid of this activity [2]. These functional dichotomies mean that generic substitution within this compound class will produce qualitatively different—and potentially misleading—experimental outcomes in any assay dependent on GR activation, 11β-HSD2 modulation, or pre-receptor steroid metabolism.

Quantitative Differentiation Evidence for 5beta-Pregnane-11beta,21-diol-3,20-dione Versus Comparator Steroids


GR Binding Affinity: 5β-DHB Displays ~63-Fold Weaker Binding (Kd ~9.7 μM) than Corticosterone (Kd ~153 nM) in Rat Hepatocyte Competitive Displacement

In a direct competitive binding assay using [³H]dexamethasone in isolated rat hepatocytes, 5β-dihydrocorticosterone (5β-DHB) displayed a Kd of 9656 ± 3230 nM, which is approximately 63-fold weaker than corticosterone (Kd 153 ± 79 nM) and 29-fold weaker than its 5α-epimer 5α-dihydrocorticosterone (5α-DHB, Kd 336 ± 142 nM) [1]. By contrast, corticosterone, 5αTHB (Kd 268 ± 78 nM), and 5αDHB all displaced dexamethasone with Kd values in the nanomolar range, whereas 5β-reduced metabolites (5β-DHB and 5βTHB) exhibited Kd values in the micromolar range [1]. This establishes that 5β-reduction of corticosterone effectively ablates high-affinity GR binding, a property not shared by 5α-reduced counterparts.

Glucocorticoid receptor binding Steroid A-ring reduction Pre-receptor metabolism Hepatocyte Competitive displacement assay

GR Transactivation: 5β-Reduced Metabolites Produce Zero Fold Induction in HeLa Cell Luciferase Reporter Assay Versus 37-Fold by Corticosterone at 1 μM

In a transient co-transfection assay using HeLa cells expressing human GR and an MMTV-luciferase reporter, corticosterone (1 μM) produced a 37.5 ± 6.9-fold induction of luciferase activity, and 5α-tetrahydrocorticosterone (5αTHB, 1 μM) produced a 28 ± 4.8-fold induction [1]. In stark contrast, 5β-reduced metabolites—including 5β-DHB—did not activate GR at any concentration tested [1]. The agonist effect of 5αTHB was additive with corticosterone, confirming full agonist behavior, while 5β-reduced metabolites were completely silent [1]. In H4IIE hepatoma cells expressing endogenous GR, 5αTHB induced tyrosine aminotransferase (TAT) mRNA expression (0.62 ± 0.03 vs. 0.2 ± 0.09 arbitrary units for vehicle, p=0.04) and phosphoenolpyruvate carboxykinase (PEPCK) mRNA (6.0-fold vs. 10.1-fold for corticosterone at 1 μM), while 5β-reduced metabolites failed to induce either target gene [1].

Glucocorticoid receptor transactivation Luciferase reporter HeLa cells Gene transcription Steroid agonist activity

11β-HSD2 Isoenzyme Selectivity: 5β-Reduced Steroids Are Inactive While 5α-Reduced Derivatives Selectively Inhibit 11β-HSD2 (Ki ~150 nM for 5α-DH-Corticosterone)

A systematic study of endogenous steroid metabolites by Latif et al. (2005) demonstrated that only steroids possessing the 5α-ring A-reduced configuration selectively inhibit the 11β-HSD2 dehydrogenase isoenzyme, whereas their 5β-reduced counterparts are inactive [1]. Among the active 5α-inhibitors, 5α-dihydrocorticosterone exhibited a Ki of approximately 0.00015 mM (150 nM) against sheep kidney 11β-HSD2 at pH 8.4 and 37°C, alongside other potent 5α-reduced inhibitors such as 3α,5α-TH-aldosterone, 3α,5α-TH-corticosterone, and 11β-OH-progesterone [2]. In contrast, all tested 5β-reduced derivatives—a class that includes 5β-DHB—showed no measurable inhibition of 11β-HSD2 [1]. This is functionally significant because 11β-HSD2 acts as a gatekeeper that inactivates cortisol/corticosterone to protect the mineralocorticoid receptor from illicit glucocorticoid occupation; 5α-reduced steroids can disrupt this protective barrier, while 5β-DHB does not.

11β-Hydroxysteroid dehydrogenase type 2 Enzyme inhibition Isoenzyme selectivity Mineralocorticoid receptor protection Steroid catabolism

Structural Basis for Differential GR Recognition: The A/B Cis Ring Junction of 5β-DHB Prevents Productive GR Binding, Confirmed by C5 Configuration Sensitivity

The McInnes et al. (2004) study explicitly attributes the inability of 5β-reduced metabolites to bind GR to differences in stereochemistry around the A/B ring junction: the 5β (A/B cis) configuration produces a bent steroid backbone, whereas the 5α (A/B trans) configuration maintains a more planar geometry compatible with the GR ligand-binding pocket [1]. This stereochemical constraint was further evidenced by the observation that previous studies of dexamethasone binding to cytosolic GR indicate that binding is sensitive to the configuration at the C5 position [1]. The review by Penning and Covey (2024) reinforces this distinction, noting that 5β-reduction of cortisol and cortisone yields 5β-dihydroglucocorticoids which are inactive on GR and provides an additional mechanism of pre-receptor regulation of ligands for GR in liver cells . In isolated hepatocytes, 5β-reduced metabolites of corticosterone show substantially less binding to GR than corticosterone or 5α-reduced glucocorticoids, and the ability of 5α- but not 5β-reduced metabolites to bind GR is attributed to these A/B ring stereochemical differences [1].

Steroid stereochemistry A/B ring junction Structure-activity relationship Glucocorticoid receptor Molecular recognition

Metabolic Pathway Position: 5β-DHB Is the First Committed Intermediate in Irreversible Corticosterone Inactivation via the 5β-Reductase/3α-HSD Cascade

5β-DHB occupies a defined and functionally significant position in the C21-steroid hormone metabolism pathway (KEGG map00140) [1]. It is generated from corticosterone by AKR1D1 (steroid 5β-reductase, EC 1.3.1.3), an enzyme that catalyzes the stereospecific NADPH-dependent reduction of the Δ4-ene to yield the A/B cis ring junction [2]. Notably, AKR1D1 acts on corticosterone with a reported Km of 2.2 μM but with lower catalytic efficiency than its activity on progesterone, androstenedione, and testosterone [3]. 5β-DHB is then further reduced at the 3-keto position by 3α-hydroxysteroid dehydrogenases (primarily AKR1C4 in humans, EC 1.1.1.270) to yield 5β-tetrahydrocorticosterone (3α,5β-THB), the terminal excretory metabolite [2]. This sequential 5β-reduction followed by 3α-reduction represents the canonical irreversible inactivation route for corticosterone clearance. In contrast, the 5α-reductase pathway generates metabolites (5α-DHB, 5αTHB) that retain GR agonist activity, meaning corticosterone metabolism can be either inactivating (via 5β) or activity-modulating (via 5α) depending on which reductase is expressed in a given tissue.

Steroid metabolism 5β-Reductase pathway C21-steroid hormone metabolism Hepatic clearance AKR1D1 AKR1C4

High-Value Research and Industrial Application Scenarios for 5beta-Pregnane-11beta,21-diol-3,20-dione Based on Verified Differentiation Evidence


Negative Control for GR Transactivation Assays in Pre-Receptor Steroid Metabolism Research

In any experimental system designed to measure glucocorticoid receptor activation by endogenous steroid metabolites, 5β-DHB serves as the ideal matched negative control. Unlike corticosterone or 5α-DHB—both of which produce robust GR transactivation (37-fold and 28-fold induction at 1 μM, respectively)—5β-DHB yields zero GR activation while preserving the full corticosterone-like substitution pattern [1]. This enables researchers to definitively attribute observed GR-dependent transcriptional responses to 5α-reductase pathway activity, while ruling out non-specific steroidal effects. Procurement of highly pure 5β-DHB (≥98%) is essential for this application, as contamination with even trace amounts of corticosterone or 5α-DHB would produce false-positive GR signals.

Calibration Standard for LC-MS/MS Steroid Metabolite Profiling of 5β-Reductase Pathway Flux

Quantitative steroid metabolomics increasingly requires simultaneous measurement of both 5α- and 5β-reduced corticosteroid metabolites to assess tissue-specific reductase activity. 5β-DHB is a critical analytical standard for establishing calibration curves in LC-MS/MS or GC-MS workflows targeting the corticosterone metabolic panel (corticosterone → 5β-DHB → 5β-THB vs. corticosterone → 5α-DHB → 5αTHB) [2]. The structural similarity but chromatographic distinguishability of 5β-DHB from its 5α-epimer (5α-DHB) makes authentic reference material indispensable for accurate peak assignment and quantification. This application is particularly relevant to studies of obesity, insulin resistance, and non-alcoholic fatty liver disease, where the 5α:5β-reductase activity ratio is a parameter of pathophysiological interest [1].

11β-HSD2 Pharmacology Tool: Steroid That Does Not Interfere with Mineralocorticoid Receptor Protective Mechanisms

In pharmacological screens for 11β-HSD2 inhibitors or in studies of mineralocorticoid receptor (MR) protection, 5β-DHB provides a unique capability: it is structurally an endogenous steroid metabolite yet does not inhibit 11β-HSD2, unlike its 5α-reduced counterparts which are potent 11β-HSD2 inhibitors (Ki values as low as 50–260 nM) [3]. This allows researchers to include a steroidal component in assay media without inadvertently blocking the very enzyme activity under investigation. When designing experiments to test whether a compound of interest inhibits 11β-HSD2, inclusion of 5β-DHB as a 'steroid vehicle control' ensures that any observed inhibition is attributable to the test compound rather than to a steroidal component of the assay matrix.

Substrate for AKR1C4 (3α-HSD) Enzyme Kinetics and Inhibition Studies

The conversion of 5β-DHB to 5β-tetrahydrocorticosterone (3α,5β-THB) by aldo-keto reductase family 1 member C4 (AKR1C4) represents a defined, quantifiable enzymatic step in the terminal inactivation of corticosteroids [2]. Researchers investigating AKR1C4 substrate specificity, enzyme kinetics, or inhibitor screening require authentic 5β-DHB as substrate to distinguish AKR1C4 activity from that of other 3α-hydroxysteroid dehydrogenase isoforms (e.g., AKR1C2, AKR1C3). The 5β-configuration of the substrate influences the stereochemical outcome of 3-keto reduction, and direct comparison with 5α-DHB as an alternative substrate can reveal isoform-specific catalytic preferences. This application is directly relevant to drug metabolism studies, as AKR1C enzymes are involved in the clearance of numerous xenobiotics and are upregulated in certain cancers.

Quote Request

Request a Quote for 5beta-Pregnane-11beta,21-diol-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.